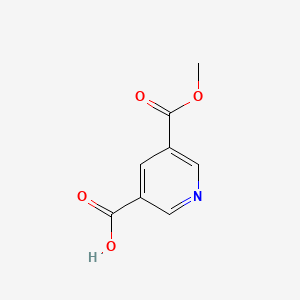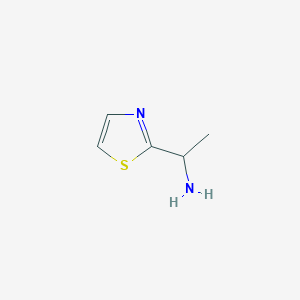
1-(Thiazol-2-yl)ethanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(Thiazol-2-yl)ethanamine and its derivatives has been reported in several studies . For instance, one study reported the design and synthesis of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives as potential anti-Parkinsonian agents . Another study reported the synthesis of novel thiazole derivatives .Molecular Structure Analysis
The molecular formula of this compound is C5H8N2S . The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Physical And Chemical Properties Analysis
This compound is a colorless, volatile liquid with a pungent odor. It is soluble in water, alcohol, and ether. The molecular weight of its hydrochloride salt form is 165.67 .Applications De Recherche Scientifique
Antihistamine Activity
1-(Thiazol-2-yl)ethanamine derivatives have been explored for their potential as H1 receptor antagonists, a class of antihistamines. Research has shown that certain derivatives exhibit weak to moderate H1-antagonistic activity. These compounds could be further investigated for their antihistaminic potential (Walczyński et al., 1999).
Thin-Layer Chromatographic Studies
Studies have utilized thin-layer chromatographic data in quantitative structure-activity relationship (QSAR) assays of thiazole derivatives. These studies help understand the relationship between the chemical structure of these compounds and their biological activity, particularly in H1-antihistamine activity (Brzezińska et al., 2003).
Antimicrobial and Antifungal Activities
Some derivatives of this compound have demonstrated promising antimicrobial and antifungal properties. These compounds could be potential candidates for further research in the development of new antimicrobial agents (Pejchal et al., 2015).
DNA Binding and Nuclease Activity
Research has been conducted on the DNA binding properties and nuclease activity of Cu(II) complexes of tridentate ligands containing this compound. Such studies are vital for understanding the potential therapeutic applications of these compounds in targeting genetic material (Kumar et al., 2012).
Anti-Breast Cancer Agents
Some thiazole derivatives have been synthesized for potential use as anti-breast cancer agents. These compounds show promise in inhibiting breast cancer cell growth and could be explored further for cancer therapy applications (Mahmoud et al., 2021).
Enzyme Inhibition for Alzheimer's Disease
Certain this compound derivatives have been synthesized as inhibitors of acetylcholinesterase and butyryrylcholinesterase, enzymes implicated in Alzheimer's disease. These compounds have shown significant inhibitory activity and could be promising for therapeutic intervention in Alzheimer's (Pejchal et al., 2016).
Antioxidant Activity
Some derivatives of this compound have been studied for their antioxidant properties. QSAR-analysis has been utilized to explore the relationship between molecular structure and antioxidant activity, providing insights into designing new antioxidants (Drapak et al., 2019).
Potential COVID-19 Treatment
Research on this compound derivatives includes exploring their potential as inhibitors against the main protease of COVID-19, highlighting the possibility of these compounds being used in antiviral therapies (Rashdan et al., 2021).
Monoamine Oxidase Inhibition
A class of (4,5-substituted-thiazol-2-yl)hydrazone derivatives, which include this compound, have been synthesized and tested for human monoamine oxidase inhibitory activity. This research is significant for the development of treatments for disorders related to monoamine oxidase, such as depression (Chimenti et al., 2010).
Antimicrobial Activity of Thiazole Derivatives
A study synthesized a series of thiazole derivatives, including those derived from this compound, and evaluated their antimicrobial activity. These findings contribute to the search for new antimicrobial agents (Althagafi et al., 2019).
Safety and Hazards
The safety data sheet for 1-(Thiazol-2-yl)ethanamine hydrochloride indicates that it is a hazardous substance . It has a GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . Precautionary measures should be taken to avoid contact with skin and eyes, formation of dust and aerosols, and exposure .
Orientations Futures
Thiazole derivatives, including 1-(Thiazol-2-yl)ethanamine, have shown significant biological activity and are being actively researched for their potential applications in medicinal chemistry . Future research may focus on designing new biologically active thiazole derivatives and studying their properties using various processes against various bacteria and pathogens .
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole compounds may interact with multiple targets in the body.
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole compounds have been found to influence a variety of biological pathways due to their diverse biological activities . For instance, thiazole compounds can affect the synthesis of neurotransmitters, such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole compounds have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
The solubility properties of thiazole compounds suggest that their action and stability may be influenced by the surrounding environment .
Analyse Biochimique
Biochemical Properties
1-(Thiazol-2-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known for its aromaticity, which allows it to participate in electrophilic and nucleophilic substitution reactions . This compound can interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism. The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system . Additionally, this compound can impact cellular metabolism by participating in the release of energy from carbohydrates during metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation. For example, the thiazole ring in this compound can interact with the active site of enzymes, inhibiting their activity by forming a stable enzyme-inhibitor complex . This interaction can result in changes in gene expression, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmitter synthesis and improving metabolic function. At high doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by thiamine pyrophosphate-dependent enzymes, which play a role in carbohydrate metabolism . The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in energy production and utilization within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules within these compartments, influencing cellular processes and metabolic pathways.
Propriétés
IUPAC Name |
1-(1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLTCNKKZZNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918866 | |
| Record name | 1-(1,3-Thiazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
432047-36-4, 92932-33-7 | |
| Record name | α-Methyl-2-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432047-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Thiazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-thiazol-2-yl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




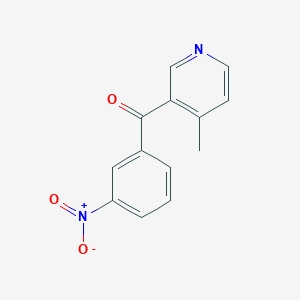




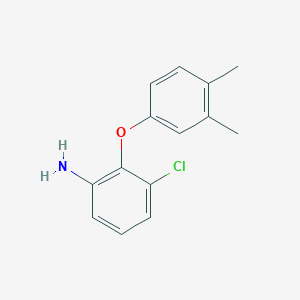
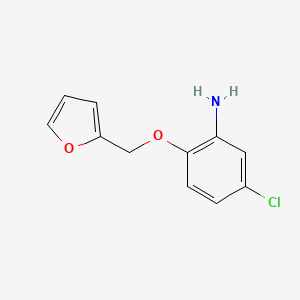

![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)



